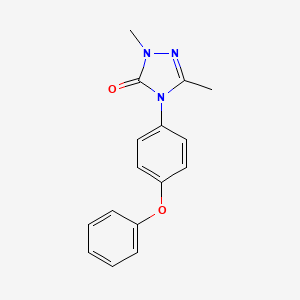
2,5-dimethyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2,5-dimethyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one" is a derivative of the 1,2,4-triazole family, which is known for its diverse range of biological activities and applications in various fields of chemistry and pharmacology. The 1,2,4-triazole nucleus is a common motif in medicinal chemistry, often associated with antimicrobial, antioxidant, and various other therapeutic properties.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the reaction of hydrazonates with various amines or aldehydes. For instance, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was achieved by reacting ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine . Similarly, novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives were synthesized by reacting 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 4-(4-methylbenzoxy)benzaldehyde . These methods could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often characterized using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography. Density functional theory (DFT) calculations are also used to predict and compare molecular geometries and vibrational frequencies . The molecular electrostatic potential and frontier molecular orbitals are analyzed to understand the electronic properties of these compounds, which can be crucial for their biological activity .
Chemical Reactions Analysis
1,2,4-triazole derivatives can undergo various chemical reactions, including alkylation, as seen in the synthesis of 5-[3-(n-butoxy)-4-methoxyphenyl]-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one from its precursor . The reactivity of these compounds can be influenced by the substituents on the triazole ring, which can be strategically modified to achieve desired properties or reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, lipophilicity, and pKa values, are determined using various analytical techniques. Potentiometric titration in non-aqueous solvents is used to determine pKa values . The lipophilicity is investigated using HPLC, and thermal degradation studies provide kinetic parameters . These properties are essential for understanding the behavior of these compounds in biological systems and for their formulation in pharmaceutical applications.
Case Studies
While the specific compound "2,5-dimethyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one" has not been directly studied in the provided papers, the research on related 1,2,4-triazole derivatives offers insights into their potential applications. For example, some derivatives have been screened for antioxidant activities , while others have been evaluated for their antimicrobial properties . These studies highlight the importance of the 1,2,4-triazole core in developing new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
Antioxidant and Urease Inhibition Activities : A study reported the synthesis of new series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 2,5-disubstituted-1,3,4-thiadiazoles. The compounds were evaluated for their antioxidant and urease inhibition activities. Notably, N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine showed significant antioxidant activity, surpassing the standard drug, while certain 1,2,4-triazole derivatives exhibited potent urease inhibitory activities (Khan et al., 2010).
Antimicrobial Activities : Another study focused on the synthesis of novel 1,2,4-triazole derivatives, including the steps to create 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one and its Schiff base derivatives. These compounds were screened for antimicrobial activities, and some demonstrated good to moderate efficacy against tested microorganisms (Bektaş et al., 2007).
Photophysical and Photochemical Properties : A study on novel metal-free, zinc(II), and lead(II) phthalocyanines bearing 1,2,4-triazole groups revealed their photophysical and photochemical properties. These compounds, characterized by various spectroscopic techniques, showed potential as Type II photosensitizers for photodynamic therapy in cancer applications due to their good singlet oxygen generation and appropriate photodegradation properties (Demirbaş et al., 2016).
Eigenschaften
IUPAC Name |
2,5-dimethyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-12-17-18(2)16(20)19(12)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOOTWCURVJQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

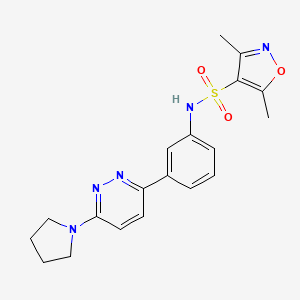
![7-cyclopropyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005829.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B3005830.png)


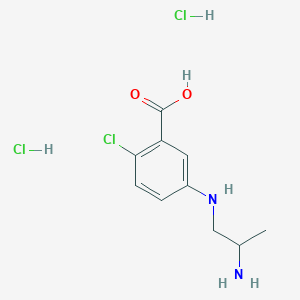

![2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3005838.png)
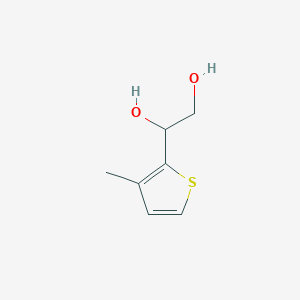
![(E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B3005840.png)

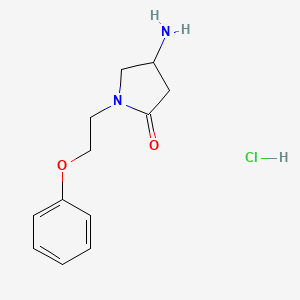

![(2Z)-N-(2,4-dimethylphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3005848.png)